![molecular formula C19H16ClN3O4 B2965967 4-chloro-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide CAS No. 898455-50-0](/img/structure/B2965967.png)
4-chloro-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a complex organic compound with potential applications in various scientific fields. Its structure features a benzamide core substituted with chloro and nitro groups, alongside a hexahydropyridoquinolin moiety.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 4-chloro-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide involves multi-step organic reactions:
Nitration of chlorobenzene to form 4-chloro-3-nitrobenzene.
Coupling with 3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline under specific conditions such as solvent type, temperature, and catalysts.
Industrial production methods: On an industrial scale, large-scale reactors, optimized reaction conditions, and continuous monitoring ensure high yield and purity. Use of advanced techniques like flow chemistry may enhance efficiency.
Chemical Reactions Analysis
Types of reactions it undergoes: 4-chloro-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide participates in several reactions:
Reduction: Nitro group can be reduced to an amine.
Substitution: Chloro group can be substituted in nucleophilic substitution reactions.
Common reagents and conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Various nucleophiles like amines or thiols in the presence of base.
Major products formed:
From reduction: 4-amino-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide.
From substitution: Corresponding substituted benzamides.
Scientific Research Applications
4-chloro-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide has significant potential across various fields:
Chemistry: Used as a building block for complex organic synthesis.
Biology: Probes for understanding biological pathways, enzyme interactions.
Medicine: Potential therapeutic agent due to its complex structure.
Industry: Intermediate for manufacturing advanced materials.
Mechanism of Action
The exact mechanism by which 4-chloro-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide exerts its effects depends on its applications:
Molecular targets: Can interact with enzymes or receptors due to its specific structure.
Pathways involved: In biological systems, it may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar structures: Compounds like 4-chloro-3-nitrobenzamide or 3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-ylbenzamide.
Uniqueness: The combination of functional groups in 4-chloro-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide provides unique reactivity and biological properties not seen in simpler analogs.
List of Similar Compounds
4-chloro-3-nitrobenzamide
3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-ylbenzamide
4-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide
There you have it, a detailed dive into this fascinating compound
Properties
IUPAC Name |
4-chloro-3-nitro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4/c20-15-5-3-13(10-16(15)23(26)27)19(25)21-14-8-11-2-1-7-22-17(24)6-4-12(9-14)18(11)22/h3,5,8-10H,1-2,4,6-7H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZFOZDHOIATAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])CCC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
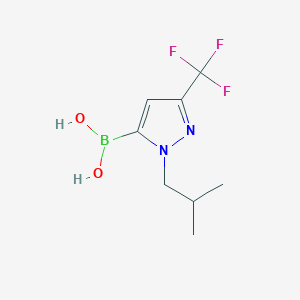
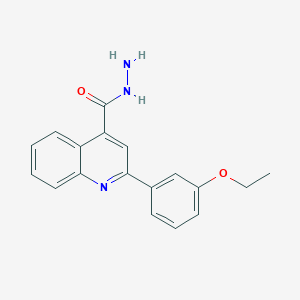
![5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2965888.png)
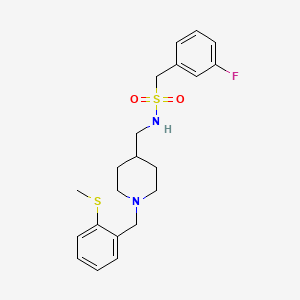
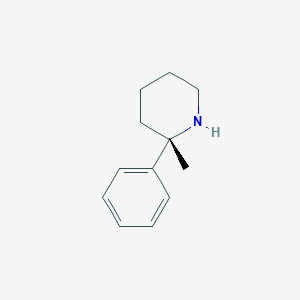
![6-FLUORO-4-[4-(2-METHYLPROPYL)BENZENESULFONYL]-3-(MORPHOLINE-4-CARBONYL)QUINOLINE](/img/structure/B2965892.png)
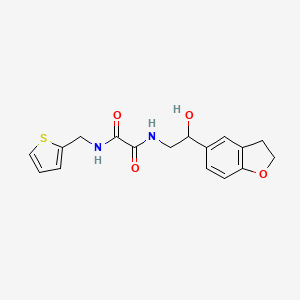
![1-Cyclopropanecarbonyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2965898.png)
![2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2965899.png)
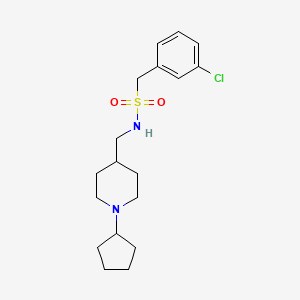
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[5-(6-methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B2965902.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide](/img/structure/B2965903.png)


